molecular formula C₃₅H₃₉ClN₄O₆ B129283 R-(-)-Manidipine CAS No. 133082-19-6

R-(-)-Manidipine

Katalognummer B129283
CAS-Nummer: 133082-19-6
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: ANEBWFXPVPTEET-JGCGQSQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmacologic Characteristics and Effects on Renal Circulation

Manidipine is a calcium antagonist developed with the aim of improving renal hemodynamic alterations in hypertensive patients. It exhibits a long-lasting calcium channel-blocking action in vascular smooth muscle cells and demonstrates antihypertensive effects in various hypertensive models. The drug is highly selective for resistance vessels, effectively dilates renal vasculature, and inhibits renal vascular constrictions caused by norepinephrine and angiotensin II, particularly in spontaneously hypertensive rats. Manidipine increases renal blood flow and has a significant natriuretic effect without altering the glomerular filtration rate. Its coronary dilating effect is comparable to nifedipine, but with less potent cardiodepressant effects than other dihydropyridines. Additionally, manidipine has been shown to prevent cerebrovascular lesions and inhibit the progression of vascular damage in the brain and kidneys of stroke-prone hypertensive rats. It also inhibits the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats, without affecting plasma lipids or blood pressure. These findings suggest that manidipine could be beneficial for treating hypertensive patients with or without vascular complications .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of R-(-)-manidipine, it does mention the synthesis of the enantiomers of felodipine, another calcium channel blocker. The synthesis involved chromatographic separation of diastereomeric esters using a chiral auxiliary, which was easily removable. The absolute configurations were determined through X-ray crystallography on a (R)-mandelic acid ester. This method could potentially be adapted for the synthesis of R-(-)-manidipine enantiomers, as both drugs are dihydropyridine calcium channel blockers and may share similar synthetic pathways .

Molecular Structure Analysis

The molecular structure of manidipine enantiomers can be analyzed through techniques such as X-ray crystallography, as demonstrated in the synthesis of felodipine enantiomers. The determination of absolute configuration is crucial for understanding the drug's pharmacodynamics and pharmacokinetics, as the enantiomers can exhibit different biological activities. The molecular structure analysis is essential for the development of selective and potent pharmaceutical agents .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving R-(-)-manidipine. However, the pharmacological profile of manidipine suggests that it interacts with calcium channels in vascular smooth muscle cells, leading to vasodilation and antihypertensive effects. The inhibition of renal vascular constrictions by manidipine indicates its reactivity with specific pathways involving norepinephrine and angiotensin II .

Physical and Chemical Properties Analysis

A stability-indicating reversed-phase liquid chromatography (RP-LC) method has been developed for the simultaneous determination of delapril and manidipine in pharmaceutical formulations. The method uses a C8 column with a mobile phase consisting of acetonitrile and a solution of triethylamine 0.3% pH 3.0, adjusted with phosphoric acid. The chromatographic separation is achieved within 7 minutes, and the method is linear over a certain concentration range for both delapril and manidipine. Validation parameters such as specificity, linearity, precision, accuracy, and robustness were evaluated and found to be within acceptable ranges. Stress studies indicated no interference from degradation products, suggesting the stability of manidipine under the tested conditions. This method contributes to the quality control and assurance of therapeutic efficacy of pharmaceuticals containing manidipine .

Enantioselective Determination in Human Plasma

A sensitive and selective chiral LC-MS/MS assay method has been developed for the enantioselective determination of manidipine in human plasma. The method uses isotope-labeled compounds as internal standards and solid-phase extraction. The enantiomers are chromatographed on a Chiralpack IC-3 C18 column with an isocratic mobile phase. The method is linear over a specific concentration range for both enantiomers, and the precision and accuracy are within acceptance limits. The mean extraction recovery is greater than 80% for both enantiomers. Stability tests in plasma and neat samples comply with FDA guidelines. The validated method has been successfully applied to a pharmacokinetic study of manidipine in healthy subjects, demonstrating its reproducibility through incurred sample reanalysis .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Hypertension

R-(-)-Manidipine is a third-generation dihydropyridine calcium channel antagonist characterized by its lipophilic nature, high selectivity for vasculature, and marked peripheral vasodilation capabilities without significant cardiodepression. It does not notably affect norepinephrine levels, indicating minimal sympathetic activation. Its pharmacokinetic properties allow for once-daily oral administration. Specifically, R-(-)-Manidipine has shown effectiveness in treating mild-to-moderate hypertension in adult patients, including the elderly. Notably, it has been found to induce a lower incidence of ankle edema compared to amlodipine and to exhibit beneficial effects on renal function beyond its antihypertensive action. This makes it a potential first-line treatment for essential hypertension, demonstrating particular efficacy in patients with comorbidities like type 2 diabetes mellitus or renal impairment, potentially improving insulin sensitivity without impacting metabolic functions (McKeage & Scott, 2004).

Comparison and Comorbidities Management

Further analysis highlights R-(-)-Manidipine's efficacy in hypertensive patients with type 2 diabetes mellitus, showing comparable outcomes to other calcium antagonists in randomized trials. Its ability to maintain blood pressure reduction over 24 hours and its tolerability profile, with adverse effects primarily related to its vasodilatory action, have been emphasized. These features underscore its potential as a valuable therapeutic option in managing hypertension, especially in patients with specific comorbid conditions (Cheer & McClellan, 2001).

Eigenschaften

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545486
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(-)-Manidipine

CAS RN

133082-19-6
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133082-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANIDIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.